2-(Azetidin-3-yl)-2-methylpropanoic acid tfa
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Overview
Description
2-(Azetidin-3-yl)-2-methylpropanoic acid tfa is a compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-2-methylpropanoic acid tfa typically involves the aza-Michael addition of nitrogen-containing heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This is followed by the aza-Michael addition with nitrogen-containing heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-2-methylpropanoic acid tfa undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2-(Azetidin-3-yl)-2-methylpropanoic acid tfa has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-2-methylpropanoic acid tfa involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: Another azetidine derivative with similar structural features.
2-(Azetidin-3-yl)acetic acid: A compound with a similar azetidine ring but different side chains.
Uniqueness
2-(Azetidin-3-yl)-2-methylpropanoic acid tfa is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(azetidin-3-yl)-2-methylpropanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-7(2,6(9)10)5-3-8-4-5;3-2(4,5)1(6)7/h5,8H,3-4H2,1-2H3,(H,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEAGWMBZMHFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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